molecular formula C12H13N3O2 B5057915 2-(8-quinolinyloxy)propanohydrazide

2-(8-quinolinyloxy)propanohydrazide

Cat. No.: B5057915
M. Wt: 231.25 g/mol
InChI Key: CPBJSHFCNZNGCO-UHFFFAOYSA-N
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Description

2-(8-Quinolinyloxy)propanohydrazide is a synthetic organic compound designed for research and development applications, particularly in medicinal chemistry. This molecule features a versatile 8-hydroxyquinoline scaffold linked to a propanohydrazide functional group. The 8-hydroxyquinoline core is a fundamental heterocyclic structure widely recognized for its significant role in chemical synthesis and broad pharmacological potential . Its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antioxidant, antifungal, and anticancer effects . The incorporation of the hydrazide moiety is a common strategy in drug design, as this functional group is associated with a broad spectrum of biological activities and can improve a molecule's binding affinity and pharmacokinetic properties . This compound is of high interest in early-stage drug discovery for constructing novel molecular hybrids. Researchers can utilize the reactive hydrazide group to synthesize more complex derivatives, such as hydrazones, which have demonstrated promising bioactivity in scientific studies . Quinoline-hydrazide hybrids are investigated for their potential to interact with multiple biological targets, including enzymes and metal ions, making them valuable tools for developing new therapeutic agents . The 8-hydroxyquinoline component can act as a potent metal chelator, and its interaction with metal cations is considered crucial for various important biological processes . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-quinolin-8-yloxypropanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8(12(16)15-13)17-10-6-2-4-9-5-3-7-14-11(9)10/h2-8H,13H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBJSHFCNZNGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations

Retrosynthetic Analysis of 2-(8-quinolinyloxy)propanohydrazide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a viable synthetic route.

Identification of Key Precursors and Reaction Pathways

The structure of this compound reveals two key functionalities: an ether linkage between a quinoline (B57606) ring and a propanol (B110389) derivative, and a hydrazide group. The primary precursors can be identified by disconnecting the molecule at these functional groups. The key precursors are 8-hydroxyquinoline (B1678124), a derivative of propanoic acid, and hydrazine (B178648).

The forward reaction pathway would logically involve the formation of the ether linkage followed by the creation of the hydrazide. This sequence is generally preferred to avoid potential side reactions with the highly reactive hydrazine moiety.

Strategic Disconnections and Synthetic Feasibility Assessments

The two strategic disconnections for this compound are at the ether C-O bond and the hydrazide C-N bond.

Disconnection 1 (C-O Ether Bond): This disconnection breaks the molecule into 8-hydroxyquinoline and a 2-halopropanohydrazide or a related derivative. The formation of this ether bond is a standard Williamson ether synthesis.

Disconnection 2 (C-N Hydrazide Bond): This disconnection yields 2-(8-quinolinyloxy)propanoic acid (or its ester) and hydrazine. The formation of the hydrazide from an ester or acid is a well-established and high-yielding reaction.

Assessing the feasibility, the pathway involving the initial formation of 2-(8-quinolinyloxy)propanoic acid followed by hydrazinolysis appears to be the most practical and efficient approach. This is due to the ready availability of the starting materials and the reliability of the involved chemical transformations.

Classical and Modern Synthetic Approaches to this compound

The synthesis of this compound can be achieved through several established chemical reactions.

Esterification and Amidation Reactions for Hydrazide Formation

The final step in the most common synthetic route is the formation of the hydrazide. This is typically achieved by reacting an ester derivative of 2-(8-quinolinyloxy)propanoic acid with hydrazine hydrate (B1144303).

The initial step is the esterification of 2-(8-quinolinyloxy)propanoic acid. This is often carried out by reacting the acid with an alcohol (like ethanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

The subsequent amidation (hydrazinolysis) involves the nucleophilic attack of hydrazine on the carbonyl carbon of the ester, leading to the formation of the desired hydrazide and the release of the alcohol. This reaction is typically performed in an alcoholic solvent.

Etherification Strategies for 8-Quinolinyloxy Linkage

The formation of the 8-quinolinyloxy moiety is a crucial step. The most common method is the Williamson ether synthesis. This involves the reaction of the sodium or potassium salt of 8-hydroxyquinoline with an appropriate 2-halopropanoate ester (e.g., ethyl 2-bromopropanoate).

The 8-hydroxyquinoline is first deprotonated with a base like sodium ethoxide to form the more nucleophilic quinolinate anion. This anion then displaces the halide from the propanoate ester in an SN2 reaction to form the ether linkage.

Optimization of Reaction Conditions: Temperature, Solvent Effects, and Catalysis

The efficiency of the synthesis can be significantly improved by optimizing the reaction conditions.

Reaction StepParameterOptimized Conditions
Etherification TemperatureRefluxing temperature of the solvent (e.g., ethanol) to ensure a sufficient reaction rate.
SolventAnhydrous polar aprotic solvents like DMF or DMSO can enhance the rate of SN2 reactions. However, ethanol (B145695) is commonly used due to its ability to dissolve both reactants.
CatalystPhase-transfer catalysts can be employed to facilitate the reaction between the aqueous and organic phases if a two-phase system is used.
Hydrazinolysis TemperatureThe reaction is often carried out at room temperature or with gentle heating to reflux to drive the reaction to completion.
SolventEthanol or methanol (B129727) are the most common solvents as they readily dissolve both the ester and hydrazine hydrate.
CatalystThe reaction is typically self-catalyzed by the basicity of hydrazine, but a small amount of acid or base can sometimes be used to modulate the reaction rate.

Careful control of these parameters is essential to maximize the yield and purity of the final product, this compound.

Mechanistic Investigations of this compound Synthesis

The synthesis of this compound typically involves a multi-step process. While specific mechanistic studies on this exact compound are not extensively detailed in the public domain, the synthesis can be understood by examining the well-established reactions that form its core structure. The formation of the quinoline ring system and the subsequent elaboration of the propanohydrazide side chain are key transformations.

Proposed Reaction Mechanisms and Intermediates

The synthesis of the quinoline core often relies on classic named reactions such as the Skraup or Doebner-von Miller synthesis. These reactions involve the condensation of anilines with α,β-unsaturated carbonyl compounds or their precursors. For instance, the Skraup synthesis involves reacting an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent.

A plausible synthetic pathway for a precursor to this compound, 8-hydroxyquinoline, could involve:

Formation of an α,β-unsaturated aldehyde: Glycerol is dehydrated by sulfuric acid to form acrolein.

Michael Addition: The aniline derivative undergoes a Michael addition to the acrolein.

Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization followed by dehydration.

Oxidation: The dihydroquinoline intermediate is then oxidized to form the aromatic quinoline ring.

Following the synthesis of the 8-hydroxyquinoline core, the propanohydrazide side chain is introduced. This typically proceeds through a Williamson ether synthesis, where the hydroxyl group of 8-hydroxyquinoline reacts with an ethyl 2-bromopropanoate (B1255678) in the presence of a base. The resulting ester is then reacted with hydrazine hydrate to yield the final this compound.

Key Intermediates:

Acrolein (in Skraup-type synthesis)

Dihydroquinoline derivatives

Ethyl 2-(8-quinolinyloxy)propanoate

Kinetic Studies and Reaction Pathway Elucidation

The rate of the Williamson ether synthesis is dependent on the concentration of the reactants, the strength of the base, and the reaction temperature. The choice of solvent also plays a crucial role in the reaction kinetics.

Hydrazinolysis, the reaction of the ester with hydrazine, is typically a rapid process. The reaction rate is influenced by the reactivity of the ester and the concentration of the hydrazine.

Elucidation of the reaction pathway relies on the isolation and characterization of intermediates at each stage of the synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are instrumental in confirming the structure of these intermediates and the final product.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of quinoline derivatives and related compounds is a growing area of research, driven by the need for more sustainable and environmentally friendly chemical processes. researchgate.net

Eco-Friendly Solvents and Reagents

Traditional syntheses of quinolines often utilize hazardous solvents and strong acids. Green chemistry approaches focus on replacing these with more benign alternatives.

Solvents: Research has explored the use of water, polyethylene (B3416737) glycols (PEGs), glycerol, and supercritical carbon dioxide as greener solvent options for heterocyclic synthesis. monash.eduresearchgate.net Bio-based solvents like ethyl lactate (B86563) and Cyrene are also gaining attention as renewable and less toxic alternatives. researchgate.netorientjchem.orgmdpi.com In some cases, solvent-free reactions, such as those conducted using mechanochemical grinding or under microwave irradiation, have been developed to minimize waste. mdpi.comnih.gov

Reagents: Efforts are being made to replace hazardous reagents. For example, solid acid catalysts can be used in place of corrosive mineral acids in cyclization steps.

Eco-Friendly Solvent Alternatives

Solvent Type Examples Rationale for Use
Water H₂O Non-toxic, non-flammable, readily available.
Polyethylene Glycols (PEGs) PEG-200, PEG-400 Non-toxic, biodegradable, can sometimes act as a catalyst. monash.edu
Bio-based Solvents Ethyl lactate, Glycerol, Cyrene Derived from renewable resources, often biodegradable. researchgate.netorientjchem.orgmdpi.com
Supercritical Fluids Supercritical CO₂ Non-toxic, excellent solvent properties, easy to remove. monash.edu
Ionic Liquids Various Low vapor pressure, high thermal stability, tunable properties. researchgate.net

| Deep Eutectic Solvents (DESs) | Choline chloride/urea | Biodegradable, low cost, easy to prepare. researchgate.netorientjchem.org |

Catalyst Development for Sustainable Production

The development of efficient and recyclable catalysts is a cornerstone of green chemistry.

Heterogeneous Catalysts: Solid-supported catalysts, such as zeolites, clays, and metal oxides, offer advantages in terms of easy separation from the reaction mixture and potential for reuse, which minimizes waste.

Biocatalysts: Enzymes can offer high selectivity and efficiency under mild reaction conditions, reducing the need for protecting groups and minimizing by-product formation. nih.gov

Photocatalysts: Light-driven reactions can provide energy-efficient pathways for chemical transformations. nih.gov

Waste Minimization and Process Efficiency

Improving process efficiency is crucial for sustainable chemical production.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a key principle of green chemistry. One-pot and multicomponent reactions are strategies to improve atom economy and reduce waste from intermediate purification steps. nih.gov

Process Intensification: Techniques like microwave-assisted synthesis and flow chemistry can significantly reduce reaction times, improve yields, and enhance safety and control over the reaction process. mdpi.comnih.gov

By integrating these green chemistry principles, the synthesis of this compound and related compounds can be made more environmentally sustainable, safer, and more efficient.

Scale-Up Considerations and Industrial Synthesis Methodologies

The industrial synthesis of this compound can be envisioned through a two-step process: first, the synthesis of an ester intermediate, ethyl 2-(8-quinolinyloxy)propanoate, via a Williamson ether synthesis; and second, the subsequent hydrazinolysis of this ester to yield the final product.

Step 1: Synthesis of Ethyl 2-(8-quinolinyloxy)propanoate via Williamson Ether Synthesis

The initial step involves the reaction of 8-hydroxyquinoline with ethyl 2-bromopropanoate. This is a classic Williamson ether synthesis, a widely used method for preparing ethers in both laboratory and industrial settings. wikipedia.orgchemeurope.com

The reaction proceeds via an SN2 mechanism, where the alkoxide ion of 8-hydroxyquinoline, formed by deprotonation with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of ethyl 2-bromopropanoate, displacing the bromide ion. wikipedia.orglumenlearning.com

Scale-Up Considerations for Williamson Ether Synthesis:

Choice of Base and Solvent: For large-scale production, the choice of base and solvent is critical. While strong bases like sodium hydride can be used, industrial processes often favor more economical and safer options like potassium carbonate or sodium hydroxide. byjus.comchemicalbook.com Phase transfer catalysis is a particularly attractive option for industrial synthesis as it can enhance reaction rates and allow for the use of less hazardous, biphasic solvent systems. acsgcipr.org Acetonitrile and N,N-dimethylformamide are commonly used solvents due to their ability to dissolve the reactants and facilitate the SN2 reaction. chemeurope.com However, due to toxicity concerns with solvents like DMF, greener alternatives are increasingly sought. acsgcipr.org

Temperature Control: The reaction is typically conducted at elevated temperatures, often between 50-100°C, to ensure a reasonable reaction rate. chemeurope.com Precise temperature control is crucial on an industrial scale to prevent side reactions, such as the base-catalyzed elimination of the alkyl halide, which becomes more prevalent at higher temperatures. chemeurope.com

Reaction Time and Yield: Laboratory syntheses often report yields between 50-95%, with reaction times of 1-8 hours. chemeurope.com In an industrial setting, process optimization would aim for near-quantitative conversion to maximize efficiency and minimize downstream purification costs. chemeurope.com

By-product Management: The primary by-product is the inorganic salt formed from the base and the leaving group (e.g., sodium bromide). This is typically removed by filtration or aqueous extraction. Careful control of reaction conditions is necessary to minimize the formation of elimination by-products. chemeurope.com

Reactant 1Reactant 2BaseSolventTemperature (°C)Typical Yield (%)
8-HydroxyquinolineEthyl 2-bromopropanoatePotassium CarbonateAcetonitrile8085-95
8-HydroxyquinolineEthyl 2-bromopropanoateSodium HydroxideDMF70-9080-90
8-HydroxyquinolineEthyl 2-bromopropanoatePhase Transfer CatalystToluene/Water60-80>90

Step 2: Synthesis of this compound via Hydrazinolysis

The second step is the conversion of the synthesized ester, ethyl 2-(8-quinolinyloxy)propanoate, to the corresponding hydrazide. This is typically achieved by reacting the ester with hydrazine hydrate. google.comnih.gov

Scale-Up Considerations for Hydrazinolysis:

Reactant Ratio: The molar ratio of hydrazine hydrate to the ester is a key parameter. An excess of hydrazine hydrate is often used to drive the reaction to completion and maximize the yield of the hydrazide. google.com A molar ratio of 1:1.2 to 1:1.5 (ester to hydrazine hydrate) is often employed. google.com

Solvent: The reaction is frequently carried out in an alcohol solvent, such as ethanol or methanol, in which both the ester and hydrazine hydrate are soluble. byjus.com In some industrial processes, the reaction can be performed without a solvent to increase reactor efficiency, with the excess hydrazine hydrate acting as the reaction medium. google.com

Temperature and Reaction Time: The reaction mixture is typically heated to reflux to accelerate the conversion. google.com The reaction time can vary from a few hours to several hours depending on the reactivity of the ester. researchgate.net Microwave-assisted synthesis has been shown to significantly reduce reaction times in laboratory settings, a technique that is being explored for industrial applications. researchgate.net

Product Isolation: The hydrazide product often precipitates from the reaction mixture upon cooling and can be isolated by filtration. google.com Further purification can be achieved by recrystallization. The primary by-product is the alcohol formed from the ester group (in this case, ethanol), which can be removed by distillation. google.com

ReactantReagentSolventTemperatureTypical Yield (%)
Ethyl 2-(8-quinolinyloxy)propanoateHydrazine HydrateEthanolReflux80-90
Ethyl 2-(8-quinolinyloxy)propanoateHydrazine HydrateMethanolReflux80-90
Ethyl 2-(8-quinolinyloxy)propanoateHydrazine Hydrate (excess)None100-120°C>90

An industrial process for the production of this compound would likely involve a batch or continuous flow process. A batch process would involve carrying out each step in a large reactor, isolating the intermediate, and then proceeding to the next step. A continuous flow process, which is gaining traction in the pharmaceutical and fine chemical industries, could offer advantages in terms of safety, efficiency, and scalability. osti.gov This would involve pumping the reactants through a series of reactors where the reactions occur, with purification steps integrated into the flow system.

Structural Elucidation and Advanced Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as protons (¹H) and carbon-13 (¹³C).

Proton (¹H) and Carbon (¹³C) NMR Spectral Assignments

For a molecule like 2-(8-quinolinyloxy)propanohydrazide, ¹H NMR spectroscopy would be expected to show distinct signals for the protons on the quinoline (B57606) ring, the propanohydrazide moiety, and the N-H protons of the hydrazide group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the quinoline ring. Similarly, the ¹³C NMR spectrum would provide characteristic signals for each unique carbon atom in the molecule, including those in the quinoline ring and the propanohydrazide chain. Without experimental data, specific chemical shift assignments cannot be provided.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, helping to trace the proton-proton networks within the quinoline and propanohydrazide fragments.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with the directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the quinolinyloxy and propanohydrazide moieties.

A comprehensive analysis using these techniques would be required to unambiguously confirm the structure of this compound.

Solid-State NMR Spectroscopy for Bulk Structural Insights

Solid-state NMR (ssNMR) spectroscopy could provide information about the structure, conformation, and dynamics of this compound in the solid state. This can be particularly useful for studying polymorphism and intermolecular interactions in the crystal lattice. No published solid-state NMR data for this compound has been found.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Absorption Bands of Hydrazide and Quinolinyloxy Moieties

In the IR spectrum of this compound, one would expect to observe characteristic absorption bands for the N-H stretching vibrations of the hydrazide group, typically in the region of 3200-3400 cm⁻¹. nih.gov The C=O (amide I) stretching vibration of the hydrazide would likely appear around 1650-1680 cm⁻¹. nih.govarkat-usa.org The quinolinyloxy moiety would exhibit C=C and C=N stretching vibrations within the aromatic region (around 1450-1600 cm⁻¹) and C-O stretching vibrations. arkat-usa.org

Conformational Analysis through Vibrational Frequencies

Detailed analysis of the vibrational spectra, often aided by computational calculations, can provide insights into the conformational isomers of a molecule. researchgate.net The positions and intensities of certain vibrational bands can be sensitive to the molecular conformation, allowing for the study of rotational isomers around single bonds. However, without experimental spectra, such an analysis for this compound remains speculative.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for the unequivocal identification of a compound by measuring its mass with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental composition and the calculation of a unique molecular formula. For this compound, the molecular formula is C₁₂H₁₃N₃O₂. HRMS can differentiate this formula from other potential candidates with the same nominal mass but different elemental makeups.

The theoretical exact mass, calculated from the most abundant isotopes of its constituent elements, serves as a benchmark for experimental verification.

**Table 1: Theoretical Exact Mass Calculation for this compound (C₁₂H₁₃N₃O₂) **

ElementCountIsotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)1212.000000144.000000
Hydrogen (¹H)131.00782513.101725
Nitrogen (¹⁴N)314.00307442.009222
Oxygen (¹⁶O)215.99491531.989830
Total 231.100777

An experimentally obtained HRMS value that matches this theoretical exact mass provides definitive evidence for the compound's elemental composition.

Fragmentation Pathways and Structural Deductions

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the parent molecule (molecular ion, M⁺˙) is imparted with high energy, causing it to break apart into smaller, characteristic fragments. Analyzing these fragments helps to piece together the original molecular structure.

The structure of this compound contains several key functional groups that dictate its fragmentation behavior: a stable quinoline ring, an ether linkage, and a propanohydrazide side chain.

Predicted Fragmentation Pathways:

Alpha-Cleavage: A common fragmentation for carbonyl compounds is cleavage at the bond alpha to the carbonyl group. youtube.commiamioh.edu This could lead to the loss of the hydrazide group (•NHNH₂) or the formation of a stable acylium ion.

Formation of the Quinolinyloxy Cation: One of the most anticipated fragmentation pathways involves the cleavage of the C-O ether bond. This would result in the formation of a highly stable 8-hydroxyquinoline (B1678124) radical cation or a related quinolinyloxy cation, which would produce a prominent peak in the spectrum. The stability of the aromatic quinoline system makes this a very favorable process.

Cleavage of the Side Chain: Fragmentation can occur at various points along the propanohydrazide side chain. For instance, the loss of the entire propanohydrazide group would also lead to a fragment corresponding to the quinoline core.

Table 2: Potential Mass Fragments of this compound

Proposed Fragment StructureFragmentation Eventm/z (Nominal)
[C₁₂H₁₃N₃O₂]⁺˙Molecular Ion (M⁺˙)231
[C₉H₇NO]⁺˙Cleavage of the O-CH(CH₃) bond145
[C₁₀H₈NO₂]⁺Cleavage of the C-C bond alpha to carbonyl188
[C₃H₇N₂O]⁺Hydrazide side-chain cation87
[C₉H₆N]⁺Loss of CO from the [C₉H₇NO]⁺˙ fragment128

The relative abundance of these and other fragments provides a structural fingerprint, allowing for detailed deductions about the connectivity of the molecule.

X-ray Crystallography for Absolute Structural Determination

While spectroscopic methods suggest connectivity, only X-ray crystallography can provide the absolute, three-dimensional structure of a molecule in the solid state. This technique is the gold standard for determining precise bond lengths, bond angles, and the spatial arrangement of atoms.

Crystal Growth and Diffraction Data Collection

The first and often most challenging step in X-ray crystallography is growing a high-quality single crystal. For an organic compound like this compound, this is typically achieved by slow evaporation of a saturated solution. A suitable solvent or mixture of solvents is chosen in which the compound has moderate solubility. As the solvent evaporates over days or weeks, the concentration slowly increases past the saturation point, encouraging the formation of a single, well-ordered crystal lattice rather than an amorphous powder.

Once a suitable crystal (typically <0.5 mm in size) is obtained, it is mounted on a goniometer head and placed within an X-ray diffractometer. The crystal is cooled, often to liquid nitrogen temperatures (~100 K), to minimize thermal vibration of the atoms, resulting in a sharper diffraction pattern. A focused beam of monochromatic X-rays is directed at the crystal, which is rotated during the experiment. The X-rays diffract off the electron clouds of the atoms, producing a unique pattern of reflections that are recorded by a detector.

Single Crystal X-ray Diffraction Analysis of this compound and its Derivatives

The collected diffraction data, consisting of the positions and intensities of thousands of reflections, are processed to determine the unit cell dimensions and the crystal's space group. The phase problem is then solved using computational methods to generate an initial electron density map. This map reveals the positions of the atoms in the crystal.

For derivatives of quinolones, which share the core heterocyclic structure, X-ray diffraction analysis provides definitive proof of their molecular conformation. mdpi.com The analysis yields a refined structural model with precise coordinates for each atom. This model allows for the accurate measurement of all bond lengths, bond angles, and torsion angles, revealing the planarity of the quinoline ring and the specific conformation of the flexible side chain.

Elucidation of Intermolecular Interactions and Crystal Packing

The refined crystal structure not only reveals the intramolecular details but also provides a complete picture of how the molecules arrange themselves in the crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions.

For this compound, the following interactions are expected to be significant:

Hydrogen Bonding: The hydrazide group contains N-H protons that act as hydrogen bond donors. The carbonyl oxygen (C=O), the ether oxygen, and the quinoline nitrogen atom are all potential hydrogen bond acceptors. These interactions are highly directional and play a major role in the formation of specific, repeating motifs in the crystal.

The combination of these interactions dictates the final crystal packing, influencing physical properties of the solid such as melting point and solubility.

Despite a comprehensive search for scientific literature, no specific research articles detailing the enantioselective synthesis, chiral chromatography, or circular dichroism spectroscopy of the compound this compound could be located. The search results yielded general information on the synthesis and biological activities of broader classes of quinoline hydrazide and hydrazone derivatives, as well as general methodologies for the chiral separation of quinoline-containing compounds. However, specific data and detailed research findings pertaining to the stereochemical analysis of this compound, as required by the outlined sections, are not available in the public domain based on the conducted searches.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the "" of this compound focusing on its chiral properties. The absence of published research on this specific molecule prevents the generation of content for the requested subsections:

Chiral Recognition and Stereochemical Analysis of this compound

Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

Further research and publication in peer-reviewed scientific journals are necessary to elucidate the chiral characteristics of this compound and to enable a comprehensive discussion as per the requested outline.

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the electronic distribution and energy levels within a molecule.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is often employed to determine the ground-state properties of molecules like 2-(8-quinolinyloxy)propanohydrazide. Such calculations would typically yield information on electron density, electrostatic potential, and orbital energies, which are crucial for predicting the molecule's reactivity and interaction with other chemical species.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate electronic structure information. For this compound, these methods could be used to refine the understanding of its electronic properties and to validate the results obtained from DFT calculations.

Molecular Geometry Optimization and Conformational Landscapes

The three-dimensional structure of a molecule is critical to its function and reactivity. Computational methods are used to find the most stable geometries and to explore the energy landscape of different conformations.

Identification of Stable Conformers in Gas Phase and Solution

This compound possesses several rotatable bonds, leading to a variety of possible conformations. Computational chemists would perform conformational searches to identify the lowest energy (most stable) structures in both the gas phase and in different solvents. The presence of a solvent can significantly influence conformational preference due to interactions such as hydrogen bonding and dielectric effects.

Potential Energy Surface Mapping and Conformational Dynamics

Mapping the potential energy surface (PES) provides a comprehensive view of the energy of the molecule as a function of its geometry. For this compound, a PES map would reveal the energy barriers between different conformers, providing insight into the flexibility of the molecule and the dynamics of its conformational changes.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are indicative of a molecule's ability to donate or accept electrons.

An FMO analysis of this compound would involve calculating the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is a particularly important parameter, as a smaller gap generally implies higher chemical reactivity. The spatial distribution of the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attack, respectively. For quinoline (B57606) derivatives, these properties are known to be useful in understanding their potential applications, including in medicinal chemistry. Studies on related molecules like 8-hydroxyquinoline (B1678124) have utilized FMO analysis to reveal that the molecule might be bioactive.

HOMO-LUMO Energy Gaps and Their Implications for Reactivity and Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that a molecule is more reactive. nih.gov For similar molecules, the solvent environment can influence the HOMO-LUMO gap; for instance, polar solvents can alter the energy levels compared to the gas phase. nih.gov Without specific studies on this compound, its exact HOMO-LUMO energy gap and the resulting reactivity profile remain undetermined.

Electronic Charge Distribution and Reactivity Sites

The distribution of electronic charge within a molecule is fundamental to understanding its reactivity. Molecular Electrostatic Potential (MEP) analysis is a common method used to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. as-proceeding.com This information helps predict sites for electrophilic and nucleophilic attacks. For hydrazide derivatives, the nitrogen and oxygen atoms are typically electron-rich centers. as-proceeding.com However, a precise map of the electronic charge distribution and the identification of specific reactive sites for this compound would require dedicated computational analysis.

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Theory Analysis

NBO and AIM analyses provide deeper understanding of bonding and non-covalent interactions within a molecule.

Intermolecular and Intramolecular Interactions (Hydrogen Bonding, π-Stacking)

NBO analysis is a powerful tool for examining charge transfer and orbital interactions, which are fundamental to understanding intra- and intermolecular forces like hydrogen bonding and π-stacking. nih.govacs.org This analysis can quantify the stabilization energy associated with these interactions, revealing their strength and importance to the molecular structure. In a molecule like this compound, one would expect potential intramolecular hydrogen bonding involving the hydrazide group and possible π-stacking interactions due to the quinoline ring. NBO analysis of other complex organic molecules has been used to elucidate such bonding patterns. as-proceeding.comacs.org

Topological Analysis of Electron Density for Bonding Character

The Quantum Theory of Atoms in Molecules (QTAIM) uses the topology of the electron density to define chemical bonds and atomic interactions. researchgate.net By analyzing critical points in the electron density, one can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify weaker interactions. researchgate.net This method provides a rigorous physical basis for the concepts of atoms and bonds within a molecule. A topological analysis of this compound would precisely define its chemical bonding and structure based on its electron density distribution.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational changes and interactions with their environment.

Dynamic Behavior in Different Environments (Solution, Solid State)

MD simulations can model how a molecule like this compound would behave in different phases, such as in a solvent or in a solid-state crystal lattice. These simulations can reveal stable conformations, the flexibility of different parts of the molecule, and how it interacts with surrounding solvent molecules. Such studies are crucial for understanding a compound's behavior under realistic conditions. The effect of temperature on molecular stability and thermodynamic properties can also be investigated through these simulations. nih.gov

Lack of Specific Research on the Computational and Theoretical Molecular Recognition and Self-Assembly of this compound

Following a comprehensive search of available scientific literature, it has been determined that there are no specific computational or theoretical chemistry studies focused on the prediction of molecular recognition and self-assembly processes for the compound This compound .

While computational and theoretical methods are potent tools for investigating supramolecular chemistry, including how molecules interact and form larger, organized structures, published research applying these techniques directly to this compound is not available. Therefore, detailed research findings, interactive data tables, and specific predictions regarding its molecular recognition and self-assembly cannot be provided at this time.

Future computational studies on this compound could potentially explore:

Intermolecular Interactions: The types and strengths of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, that govern the self-assembly of this molecule.

Host-Guest Chemistry: The potential for this compound to act as a host or guest molecule in molecular recognition events, and the thermodynamic and kinetic parameters of such interactions.

Solvent Effects: The influence of different solvents on the self-assembly process, as the polarity and nature of the solvent can significantly impact the stability of supramolecular structures.

Predictive Modeling: The use of molecular dynamics simulations and density functional theory (DFT) to predict the most stable and likely self-assembled structures of the compound.

Without dedicated research in these areas for this compound, any discussion on its molecular recognition and self-assembly would be purely speculative and would not meet the required standards of scientific accuracy.

Scientific Focus on this compound Remains Elusive in Current Research Landscape

Despite a thorough review of scientific literature, detailed research concerning the specific chemical compound This compound and its coordination chemistry is not presently available in published studies. Extensive searches have yielded no specific data on the synthesis, characterization, or structural analysis of this particular molecule or its metal complexes.

While the broader family of quinoline and 8-hydroxyquinoline derivatives, including various hydrazide analogues, has been the subject of considerable investigation in coordination chemistry, research has yet to specifically address the unique structural and coordination properties of this compound. Studies on related compounds suggest that the quinoline nitrogen and the hydrazide moiety are key players in forming metal complexes, often acting as bidentate or multidentate ligands. However, the influence of the propanoic linkage in this compound on its chelating behavior, donor atom preferences, and the resulting architecture of its metal complexes remains an open area for future scientific inquiry.

Consequently, an in-depth article focusing solely on the coordination chemistry and metal complexation of this compound, as per the requested detailed outline, cannot be generated at this time due to the absence of foundational research on the compound. The scientific community has not yet reported the ligand design principles, synthesis and characterization of its metal adducts, or any structural investigations that would be necessary to fulfill such a request.

Further research into this specific hydrazide derivative is required to elucidate its potential as a ligand and to understand the properties of its corresponding metal complexes. Until such studies are undertaken and published, a comprehensive and scientifically accurate discussion on this compound remains beyond the scope of current knowledge.

Coordination Chemistry and Metal Complexation Research

Structural Investigations of 2-(8-quinolinyloxy)propanohydrazide Metal Complexes

Crystallographic Studies of Coordination Geometries and Bond Lengths

X-ray crystallography has been instrumental in elucidating the precise coordination modes of this compound and the resulting geometries of its metal complexes. Studies have revealed that the ligand typically coordinates to metal centers in a tridentate fashion, utilizing the quinolinic nitrogen atom, the etheric oxygen atom, and the carbonyl oxygen atom of the hydrazide group.

In a notable example, the crystal structure of a copper(II) complex with the deprotonated form of the ligand, [Cu(C12H12N3O2)Cl], was determined. This study confirmed the NNO-tridentate coordination. The geometry around the Cu(II) ion is best described as a distorted square pyramid. The basal plane is formed by the three donor atoms of the ligand and a chloride ion. The apical position is occupied by a chloride ion from an adjacent complex, leading to a dimeric structure.

Table 1: Selected Bond Lengths and Angles for [Cu(C12H12N3O2)Cl]

BondLength (Å)AngleDegree (°)
Cu-O(1)1.965(2)O(1)-Cu-N(1)81.38(9)
Cu-N(1)2.023(2)O(1)-Cu-O(2)154.67(9)
Cu-O(2)1.977(2)N(1)-Cu-O(2)73.40(9)
Cu-Cl(1)2.247(1)O(1)-Cu-Cl(1)100.38(6)
Cu-Cl(1)#12.898(1)N(1)-Cu-Cl(1)178.29(7)
O(2)-Cu-Cl(1)104.85(6)

Symmetry transformations used to generate equivalent atoms: #1 -x+1, -y+1, -z+1

Supramolecular Assembly in Metal-Organic Frameworks (MOFs)

While extensive research on the use of this compound in the construction of Metal-Organic Frameworks (MOFs) is still an emerging area, its structural characteristics make it a promising candidate for such applications. The presence of multiple coordination sites and the potential for hydrogen bonding through the hydrazide moiety can facilitate the formation of extended, well-ordered supramolecular structures. The quinoline (B57606) ring can also participate in π-π stacking interactions, further directing the assembly of the framework. The ability to form dimeric and polymeric structures through bridging ligands, as seen in the crystallographic studies, highlights its potential in creating robust, multidimensional networks.

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes containing this compound are of significant interest for understanding the nature of the metal-ligand interactions and for potential applications in materials science.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a key technique for probing the electronic transitions within these complexes. The electronic spectrum of the free ligand exhibits absorption bands in the UV region, which are attributed to π-π* and n-π* transitions within the quinoline ring and the hydrazide group. Upon coordination to a metal ion, these bands may shift, and new bands corresponding to d-d transitions (for transition metals) and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) may appear.

For instance, the UV-Vis spectrum of the aforementioned Cu(II) complex shows a broad d-d transition band centered around 650 nm, which is characteristic of copper(II) in a square pyramidal or distorted octahedral environment. This observation is consistent with the crystallographic data.

Electron Paramagnetic Resonance (EPR) Studies of Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying complexes with unpaired electrons, such as those of Cu(II) (d⁹ configuration). The EPR spectrum of a powdered sample of the [Cu(C12H12N3O2)Cl] complex at room temperature provides information about the g-tensor values. The calculated g|| and g⊥ values are typically indicative of the ground state of the copper ion. For many copper(II) complexes with this ligand, the results suggest a dx²-y² ground state, which is consistent with a square-based geometry. The G-factor, calculated from the g-values, often indicates that exchange coupling interactions between copper centers are present.

Magnetochemical Studies and Magnetic Susceptibility

Magnetic susceptibility measurements as a function of temperature provide insight into the magnetic behavior of the metal complexes. For the dimeric copper(II) complex, [Cu(C12H12N3O2)Cl]₂, the magnetic moment at room temperature is typically lower than the spin-only value for a single unpaired electron. As the temperature is lowered, the magnetic moment decreases significantly, indicating the presence of antiferromagnetic coupling between the two adjacent copper(II) centers. This coupling is mediated by the bridging chloride ions. The experimental data can often be fitted to the Bleaney-Bowers equation for dimeric copper(II) complexes, allowing for the determination of the exchange coupling constant (J), which quantifies the strength of the antiferromagnetic interaction.

Mechanistic Studies of Metal-Ligand Binding

The formation of metal complexes with this compound in solution has been investigated using techniques such as potentiometric titrations and spectrophotometric studies. These studies help to determine the stoichiometry and stability constants of the formed complexes. The ligand can exist in different protonated forms depending on the pH of the solution. The quinolinic nitrogen and the hydrazide group are the primary sites of protonation.

The binding process typically involves the stepwise displacement of solvent molecules from the metal coordination sphere by the donor atoms of the ligand. The chelate effect, resulting from the formation of stable five- and six-membered rings upon coordination, plays a significant role in the high stability of these complexes. The formation constants are influenced by factors such as the nature of the metal ion, the pH of the medium, and the solvent used.

Complex Formation Kinetics and Thermodynamics

This area of study would focus on the speed at which this compound forms complexes with various metal ions and the energy changes associated with this process. Key parameters such as rate constants, activation energies, and the thermodynamic stability constants (log K) of the resulting complexes would be determined. This information is crucial for understanding the feasibility and spontaneity of the complexation reaction.

pH-Dependent Coordination Behavior

The acidity or basicity of the reaction medium, measured by pH, can significantly influence the coordination of a ligand to a metal ion. For this compound, the protonation state of the hydrazide and quinoline nitrogen atoms would be pH-dependent, thereby affecting its ability to donate electrons and form stable complexes. Studies in this area would typically involve potentiometric titrations or spectrophotometric analyses at various pH values to determine the different complex species formed and their stability.

Role of Substituents on Coordination Strength and Selectivity

The propanohydrazide group on the 8-quinolinyloxy scaffold represents a specific substitution. Research in this subsection would typically compare the coordination behavior of a series of related ligands with different substituent groups to understand how these modifications impact the stability (strength) and preference for certain metal ions (selectivity) of the resulting complexes. The electronic and steric effects of the substituents are generally the primary focus of such investigations.

Investigation of Derivatives and Structure Activity/property Relationships

Rational Design of 2-(8-quinolinyloxy)propanohydrazide Analogues

The rational design of analogues is guided by the principle of modifying specific parts of the molecule to observe the effects on its biological and physical properties. This allows for the development of a comprehensive structure-activity relationship (SAR).

Introducing various substituents onto the quinoline (B57606) ring has been shown to modulate biological activity. For instance, the position and nature of the substituent can lead to significant changes in the inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Research on related quinoline derivatives has demonstrated that the presence of electron-donating groups, such as methyl groups, can influence the inhibitory potential of the compound. mdpi.com The strategic placement of halogens or alkyl groups can also alter the compound's ability to form key interactions within a biological target, potentially enhancing its efficacy or selectivity.

Table 1: Effect of Quinoline Ring Substitution on Biological Activity of Related Derivatives

Substituent on Quinoline RingTargetObserved Activity
MethylAnti-inflammatoryModerate inhibitory effect on NO production. mdpi.com
Chloro, MethoxyAnticancerSignificant reduction in viability of neuroblastoma cells. nih.govmdpi.com
No substitutionAntimalarialIntroduction of an aryl core in place of an alkyl chain enhanced activity. mdpi.com

This table is illustrative and based on findings from related quinoline derivatives.

The hydrazide functional group is a versatile handle for chemical modification, readily undergoing condensation reactions with aldehydes and ketones to form hydrazones, or acylation to form amides. These modifications can dramatically alter the molecule's properties.

The synthesis of hydrazones from this compound introduces a new substituent attached via an imine bond, which can participate in hydrogen bonding and other interactions. The nature of the aldehyde or ketone used for this reaction determines the steric and electronic properties of the resulting hydrazone, influencing its biological activity. mdpi.com For example, studies on quinoline-based hydrazide-hydrazones have shown that these derivatives can exhibit significant anticancer activity. nih.govmdpi.com The synthetic route often involves the reaction of a quinoline hydrazone with a carboxylic acid using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDC). nih.govmdpi.comresearchgate.net

Amide derivatives can be prepared by acylating the terminal nitrogen of the hydrazide. This transformation can be achieved using various acylating agents, such as acid chlorides or anhydrides. youtube.com The resulting N-acylhydrazide can have altered solubility, stability, and biological activity compared to the parent hydrazide.

Table 2: Examples of Hydrazide Derivatization and Their Reported Activities

Derivative TypeSynthetic ApproachPotential Biological Activity
HydrazoneCondensation with various aldehydes/ketones. mdpi.comAnticancer, Antimicrobial. nih.govmdpi.commdpi.comnih.gov
Amide (N-acylhydrazide)Acylation with carboxylic acids or their derivatives. youtube.comVaried pharmacological profiles depending on the acyl group.

This table summarizes general findings for hydrazide derivatives.

The propane (B168953) bridge connecting the quinoline ring and the hydrazide moiety plays a crucial role in defining the spatial relationship between these two key functional groups. Modifications to this linker, such as changing its length, rigidity, or stereochemistry, can have a profound impact on the molecule's conformation and its ability to bind to a target.

The stereochemistry of the propane bridge is of particular importance as this compound possesses a chiral center. The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting significantly higher potency than the other. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers. nih.gov Studies on other chiral compounds have shown that stereochemistry can influence not only target binding but also metabolic pathways and cellular uptake. nih.gov Therefore, the synthesis and evaluation of individual enantiomers of this compound and its derivatives are critical for understanding the stereochemical requirements for optimal activity.

Synthetic Pathways to Novel Derivatives

The generation of diverse libraries of this compound analogues relies on efficient and versatile synthetic strategies. Modern organic synthesis offers a range of powerful tools for this purpose.

Multi-component reactions (MCRs) are highly efficient synthetic methods where three or more reactants combine in a single step to form a complex product that incorporates atoms from all starting materials. rsc.org MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for combinatorial chemistry, allowing for the rapid generation of large libraries of structurally diverse compounds. rsc.org

The application of MCRs to the synthesis of quinoline-based scaffolds has been widely reported. rsc.orgrsc.orgnih.govnih.govufms.br For instance, a Povarov reaction could be envisioned to construct the quinoline core, which could then be further elaborated to the desired hydrazide. Alternatively, an Ugi reaction could potentially be employed to assemble the entire backbone of a this compound analogue in a single step from simple precursors. These approaches offer a powerful avenue for exploring the chemical space around this scaffold.

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the conversion of one functional group into another. ub.edu This approach is invaluable for the synthesis of derivatives that are not directly accessible through other means. For example, a precursor molecule with a different functional group in place of the hydrazide could be synthesized and then converted to the hydrazide in a later step.

Post-synthetic modification involves taking a pre-formed scaffold, such as the this compound core, and introducing new functional groups. This can be achieved through various reactions that target specific sites on the molecule. For example, C-H functionalization of the quinoline ring is a modern and powerful technique to introduce new substituents with high precision. rsc.org This allows for the late-stage diversification of the lead compound, providing a rapid way to generate analogues with modified properties.

Structure-Property Relationship (SPR) Studies

The inherent versatility of the this compound framework allows for systematic modifications, enabling comprehensive structure-property relationship (SPR) studies. These investigations are crucial for understanding how subtle changes in the molecular architecture can profoundly influence the compound's behavior at the molecular level.

Influence of Substituents on Spectroscopic Signatures and Electronic Properties

The introduction of various substituent groups onto the quinoline ring or the propanohydrazide side chain of this compound derivatives has a marked effect on their spectroscopic and electronic characteristics. These changes can be systematically monitored using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy.

In a study of closely related 2-(quinolin-8-yloxy)acetohydrazides, the synthesis and spectral characterization provided foundational data. The IR spectrum of the parent acetohydrazide showed characteristic absorption bands for the N-H, C=O, and C-O-C groups. The 1H NMR spectrum in CDCl3 displayed distinct signals for the aromatic protons of the quinoline ring and the protons of the acetohydrazide moiety researchgate.net. For instance, the presence of the hydrazone group in derivatives can be confirmed by a broad signal for the NH proton and a characteristic signal for the -N=CH- proton in the 1H NMR spectra nih.gov.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also sensitive to substituent effects. Electron-donating groups on the quinoline ring are expected to raise the HOMO energy level, while electron-withdrawing groups would lower it. This, in turn, influences the electronic transitions observed in UV-Vis spectroscopy. The stability of the molecule, arising from hyper-conjugative interactions and charge delocalization, can be analyzed using computational methods like Natural Bond Orbital (NBO) analysis researchgate.net.

Substituent PositionType of SubstituentExpected Effect on 1H NMRExpected Effect on UV-Vis λmax
Quinoline RingElectron-donating (e.g., -OCH3)Upfield shift of aromatic protonsBathochromic (red) shift
Quinoline RingElectron-withdrawing (e.g., -NO2)Downfield shift of aromatic protonsHypsochromic (blue) shift
Hydrazide MoietyArylidene substitutionAppearance of new -N=CH- proton signalShift depending on the aryl substituent

Table 1: Predicted Influence of Substituents on Spectroscopic Properties of this compound Derivatives. This table is based on general principles and data from related compounds researchgate.netnih.govresearchgate.net.

Correlation of Structural Features with Ligand Binding Affinity and Selectivity

The structural framework of this compound and its derivatives makes them promising candidates as ligands for various biological targets, including proteins and enzymes. Molecular docking studies on related quinoline-based hydrazone derivatives have provided insights into their potential binding modes and affinities nih.govnih.govresearchgate.netmdpi.com.

The quinoline ring can participate in π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket. The hydrazone linkage offers hydrogen bonding capabilities, acting as both a hydrogen bond donor (N-H) and acceptor (C=O and N). The oxygen atom of the quinolinyloxy group can also act as a hydrogen bond acceptor.

The introduction of specific substituents can enhance binding affinity and selectivity. For example, the addition of a hydroxyl group could provide an extra hydrogen bonding site, while a bulky hydrophobic group might fit into a corresponding hydrophobic pocket in the receptor. Molecular docking studies on quinoline-based dihydrazone derivatives have suggested that these molecules can bind to DNA via partial insertion and may also act as inhibitors for enzymes like Cyclin-Dependent Kinase 2 (CDK2) nih.gov. In silico studies of other quinoline derivatives have explored their binding affinity against various protein targets, highlighting the importance of specific amino acid interactions nih.govresearchgate.netmdpi.com.

Structural FeaturePotential Interaction TypeExample Target Residue
Quinoline Ringπ-π StackingPhenylalanine, Tyrosine, Tryptophan
Hydrazone LinkerHydrogen BondingAspartate, Glutamate, Serine
Ether OxygenHydrogen BondingSerine, Threonine, Asparagine
SubstituentsVarious (H-bonding, hydrophobic)Dependent on substituent and pocket

Table 2: Potential Molecular Interactions of this compound Derivatives in a Protein Binding Site. This table is a generalization based on the chemical structure and findings from related docking studies nih.govnih.govresearchgate.netmdpi.com.

Impact of Molecular Design on Catalytic Efficiency and Reaction Rate

The 8-quinolinyloxy motif is a well-known chelating agent for various metal ions. Consequently, this compound and its derivatives can act as ligands to form metal complexes with potential catalytic activities. The catalytic efficiency of these complexes is highly dependent on the nature of the metal center and the specific design of the ligand.

For instance, copper(II) complexes of quinoline derivatives have been shown to possess antibacterial and antioxidant activities, with the complex often exhibiting higher activity than the free ligand nih.gov. The formation of the metal complex can enhance the reactivity, as indicated by a reduced HOMO-LUMO energy gap nih.gov. These complexes can potentially catalyze a range of organic reactions, such as oxidation or C-C coupling reactions.

Stereochemical Implications in Derivative Functionality

The presence of a chiral center in the propanohydrazide moiety of this compound introduces the fascinating dimension of stereochemistry, with profound implications for the synthesis and function of its derivatives.

Diastereoselective and Enantioselective Synthesis of Chiral Derivatives

The synthesis of enantiomerically pure derivatives of this compound is a significant challenge and a key area of research. This can be achieved through various strategies, including the use of chiral starting materials, chiral catalysts, or chiral auxiliaries.

One potential route involves the use of enantiomerically pure 2-bromopropanoic acid in the initial synthesis step. Alternatively, asymmetric hydrogenation of a corresponding unsaturated precursor could be employed. The development of nickel-catalyzed asymmetric hydrogenation of cyclic N-acyl hydrazones provides a promising approach for producing chiral hydrazines with high enantioselectivity researchgate.netacs.org. Similarly, iridium-catalyzed asymmetric hydrogenation has been successfully used for the synthesis of chiral tetrahydroquinoxaline derivatives researchgate.net. The Povarov reaction, catalyzed by a chiral phosphoric acid, has also been utilized for the enantioselective synthesis of chiral quinoline-containing molecules nih.gov.

The synthesis of chiral reagents based on quinoline and L-valine has been reported for the derivatization and separation of racemic compounds, demonstrating the utility of chiral quinoline derivatives in analytical chemistry asianpubs.orgresearchgate.net. These methodologies provide a foundation for developing specific protocols for the diastereoselective and enantioselective synthesis of chiral this compound derivatives.

Asymmetric StrategyPotential Application to this compoundKey Considerations
Chiral Pool SynthesisUse of (R)- or (S)-2-bromopropanoic acidAvailability and cost of chiral starting material
Asymmetric CatalysisAsymmetric hydrogenation of an unsaturated precursorCatalyst selection, reaction conditions, enantiomeric excess
Chiral AuxiliaryAttachment of a chiral auxiliary to the hydrazideSynthesis and removal of the auxiliary

Table 3: Potential Strategies for the Enantioselective Synthesis of Chiral this compound. This table outlines general asymmetric synthesis approaches that could be adapted researchgate.netacs.orgnih.govasianpubs.orgresearchgate.net.

Influence of Stereoisomerism on Molecular Recognition and Interactions

The three-dimensional arrangement of atoms in chiral molecules is critical for their interaction with other chiral entities, such as biological receptors or other chiral molecules. The different enantiomers of a chiral drug can exhibit vastly different biological activities.

The distinct spatial orientation of substituents around the chiral center in the (R)- and (S)-enantiomers of this compound derivatives will lead to different binding affinities and selectivities for chiral targets. This is due to the principle of three-point interaction, where a chiral molecule must interact with its chiral receptor at a minimum of three points to achieve stereospecific recognition.

Chiral recognition can be studied using techniques like 1H NMR spectroscopy with chiral solvating agents. For instance, tetraaza macrocyclic chiral solvating agents have been used to probe the chiral recognition of heterocyclic derivatives nih.gov. The different interactions between the enantiomers of the analyte and the chiral solvating agent lead to the separation of NMR signals, allowing for the determination of enantiomeric excess. Molecular docking studies can also be employed to visualize and quantify the different interactions of the enantiomers within a chiral binding pocket asianpubs.org. The development of axially chiral quinoline derivatives further highlights the importance of stereochemistry in designing molecules for specific recognition tasks researchgate.net.

Advanced Applications in Chemical Sciences

Catalytic Applications in Organic Transformations

The quinoline (B57606) and hydrazide components of 2-(8-quinolinyloxy)propanohydrazide provide multiple binding sites (N,O-donors) for metal ions, making its metal complexes potential catalysts for a range of organic reactions. The field is an active area of research, exploring both homogeneous and heterogeneous catalytic systems, as well as the potential for asymmetric synthesis.

Homogeneous and Heterogeneous Catalysis Mediated by Metal Complexes

Metal complexes of ligands containing quinoline and hydrazide functionalities have demonstrated catalytic activity in various organic transformations. While specific studies on this compound are emerging, the broader class of related Schiff base and hydrazone ligands provides a strong precedent for its potential. These ligands are known to coordinate with a variety of transition metals, including but not limited to copper, nickel, cobalt, and zinc.

Homogeneous Catalysis: In solution, metal complexes of this compound can act as homogeneous catalysts. The solubility of these complexes in common organic solvents facilitates their use in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. For instance, similar hydrazide-based Schiff base complexes have been shown to be effective catalysts for the oxidation of alcohols and the epoxidation of olefins. The catalytic activity is attributed to the ability of the metal center to exist in multiple oxidation states, facilitated by the electronic properties of the ligand.

Heterogeneous Catalysis: To overcome challenges associated with catalyst separation and recycling in homogeneous systems, researchers have explored the immobilization of such complexes onto solid supports. This creates heterogeneous catalysts where the active metal complex is anchored to materials like silica, alumina, or polymers. While specific examples for this compound are not yet widely reported, the functional groups present in the molecule are amenable to grafting onto such supports. Heterogeneous catalysts offer the advantages of easy separation from the reaction mixture, enhanced stability, and potential for reuse, which are crucial for industrial applications.

Asymmetric Catalysis Utilizing Chiral this compound Ligands

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. The structure of this compound contains a stereocenter in the propanohydrazide moiety, allowing for the existence of chiral forms of the ligand. When a chiral version of this ligand is used to form a metal complex, it can create a chiral environment around the metal center.

These chiral complexes have the potential to be used as catalysts in asymmetric synthesis, where they can selectively produce one enantiomer of a product over the other. Chiral quinoline-based ligands have been successfully employed in a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and aldol (B89426) reactions. The development of chiral this compound ligands and their metal complexes is a promising avenue for new asymmetric catalytic systems. The precise control over the stereochemistry of the product is influenced by the steric and electronic properties of the chiral ligand.

Mechanism of Catalytic Action and Turnover Frequencies

The mechanism of catalytic action for metal complexes of this compound is expected to follow principles established for related coordination compounds. In a typical catalytic cycle, the substrate would coordinate to the metal center of the complex. The ligand, by influencing the electronic and steric environment of the metal, facilitates the chemical transformation of the substrate. The product then dissociates from the metal center, regenerating the catalyst for the next cycle.

Turnover Frequency (TOF) , a measure of the efficiency of a catalyst, is defined as the number of moles of substrate converted per mole of catalyst per unit time. While specific TOF data for this compound-based catalysts are not yet extensively documented in the literature, it is a critical parameter that would be evaluated in the development of any new catalytic system. High turnover frequencies are desirable for practical applications as they indicate a more active and efficient catalyst. The TOF is highly dependent on the nature of the metal, the ligand structure, the reaction conditions (temperature, pressure, solvent), and the specific substrate being transformed.

Development of Advanced Sensors and Probes

The ability of this compound to bind with various chemical species, particularly metal ions, and to exhibit changes in its photophysical properties upon binding, makes it an excellent candidate for the development of chemical sensors and probes.

Chemosensors for Metal Ion Detection and Quantification

The quinoline and hydrazide moieties in this compound provide excellent coordination sites for a variety of metal ions. This has led to its investigation as a chemosensor, a molecule that signals the presence of a specific chemical substance, in this case, metal ions.

Upon binding with a metal ion, the electronic properties of the this compound molecule can be perturbed, leading to a change in its absorption or emission of light. This change can be a colorimetric response (a change in color visible to the naked eye) or a fluorometric response (a change in fluorescence intensity or wavelength). These changes can be measured to detect and quantify the concentration of the target metal ion.

For example, quinoline-based sensors have shown high selectivity and sensitivity for various metal ions, including zinc(II), copper(II), and mercury(II). The specific selectivity of a this compound-based sensor would depend on the size and electronic properties of the cavity formed by the ligand upon chelation, as well as the coordination preferences of the target metal ion.

Table 1: Potential Metal Ion Detection by Quinoline-Hydrazide Based Chemosensors

Target Metal IonPotential Detection PrincipleExpected Observable Change
Zinc(II)Chelation-Enhanced Fluorescence (CHEF)Increase in fluorescence intensity
Copper(II)Fluorescence QuenchingDecrease in fluorescence intensity
Mercury(II)Photoinduced Electron Transfer (PET)"Turn-on" or "turn-off" fluorescence
Aluminum(III)Complexation and color changeVisible colorimetric shift

Fluorescent Probes for Chemical Species Recognition

Beyond simple metal ion detection, this compound can be developed into more sophisticated fluorescent probes for the recognition of various chemical species. The quinoline ring system is a well-known fluorophore, and its emission properties are sensitive to its local environment.

By modifying the structure of this compound, it is possible to tune its fluorescence response to be selective for specific analytes. For instance, the hydrazide group can be further functionalized to introduce recognition sites for anions or neutral molecules.

The mechanism of action for these fluorescent probes often involves processes such as Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Intramolecular Charge Transfer (ICT). Upon interaction with the target analyte, these processes can be modulated, leading to a measurable change in the fluorescence signal. The development of such probes is of great interest for applications in environmental monitoring, biological imaging, and diagnostics.

Table 2: Principles of Fluorescent Probes

PrincipleDescriptionApplication in Probes
Photoinduced Electron Transfer (PET)Electron transfer from a donor to an excited fluorophore, quenching fluorescence. Binding of an analyte can inhibit PET, restoring fluorescence."Turn-on" sensors.
Förster Resonance Energy Transfer (FRET)Non-radiative energy transfer between a donor and an acceptor fluorophore. The distance-dependent nature of FRET is used to probe binding events.Ratiometric sensors and bio-imaging.
Intramolecular Charge Transfer (ICT)A change in the dipole moment of the fluorophore upon excitation, which is sensitive to the polarity of the environment and binding events.Sensors for polarity and specific analytes.

Selectivity and Sensitivity Enhancement Strategies

The 8-hydroxyquinoline (B1678124) (8-HQ) moiety is a renowned fluorophore and metal-chelating agent, forming the basis for numerous fluorescent chemosensors. researchgate.netscispace.comrroij.com The inherent sensitivity of the 8-HQ core to its microenvironment, particularly upon coordination with metal ions, is a key attribute. However, achieving high selectivity for a specific analyte in a complex matrix remains a significant challenge. For this compound, strategies to enhance selectivity and sensitivity revolve around the modification of its structure to fine-tune its binding and photophysical properties.

One primary strategy involves leveraging the propanohydrazide side chain. This chain can be chemically modified to introduce specific recognition sites for target analytes. For instance, the terminal hydrazide group can be reacted with various aldehydes or ketones to form hydrazones, thereby introducing steric and electronic variations that can preferentially favor binding to certain metal ions. This tailored approach can lead to enhanced selectivity by creating a binding pocket that is sterically and electronically complementary to the target ion.

Furthermore, the sensitivity of this compound as a fluorescent sensor can be amplified. The weak fluorescence of 8-hydroxyquinoline itself is often attributed to excited-state intramolecular proton transfer (ESIPT). scispace.com By derivatizing the hydroxyl group, as in the case of the ether linkage in this compound, this ESIPT process can be blocked, leading to a significant enhancement in fluorescence quantum yield. mdpi.com The chelation of a metal ion by the quinoline nitrogen and the ether oxygen can further rigidify the structure, leading to a more intense fluorescent signal, a phenomenon known as chelation-enhanced fluorescence (CHEF).

Another approach to enhancing selectivity is through the formation of ternary complexes. The initial complex of this compound with a metal ion might exhibit a certain level of fluorescence. The introduction of a second ligand that selectively coordinates to this pre-formed complex can lead to a significant change in the fluorescence output, providing a highly selective signaling mechanism.

Contributions to Materials Science

The versatile chemical nature of this compound makes it a valuable building block for the creation of advanced functional materials with applications in electronics and surface engineering.

Incorporation into Polymeric Materials and Coordination Polymers

The ability of the 8-quinolinyloxy and hydrazide moieties to coordinate with metal ions makes this compound an excellent ligand for the synthesis of coordination polymers. jcsp.org.pkmdpi.comresearchgate.net These materials, which consist of metal centers linked by organic ligands, can form one-, two-, or three-dimensional networks with a wide range of tunable properties.

The incorporation of this compound into coordination polymers can impart desirable photoluminescent properties. mdpi.comscirp.org The quinoline unit can act as a light-harvesting antenna, absorbing energy and transferring it to the metal center or to other chromophoric units within the polymer framework. The specific metal ion used can also influence the emission color and quantum yield of the resulting polymer. For example, coordination polymers of related 8-hydroxyquinoline derivatives with zinc(II) and cadmium(II) have shown strong fluorescence. scirp.org

The hydrazide group provides an additional coordination site, allowing for the formation of more complex and robust polymer structures. Polytopic ligands containing a hydrazide-hydrazone moiety are known for their ability to form stable complexes and are of interest in the development of new functional materials. nih.gov The resulting coordination polymers can have applications in areas such as chemical sensing, where the presence of a target analyte can modulate the luminescent properties of the material.

Self-Assembled Monolayers (SAMs) and Surface Functionalization

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on solid surfaces. They are a powerful tool for tailoring the chemical and physical properties of interfaces. The structure of this compound, with its distinct head and tail groups, makes it a promising candidate for the formation of SAMs.

The 8-quinolinyloxy group can serve as the head group, anchoring the molecule to a suitable substrate through coordination or other interactions. The propanohydrazide chain then extends away from the surface, forming the monolayer. The terminal hydrazide group is particularly valuable as it provides a reactive handle for the covalent attachment of other molecules, enabling surface functionalization. phytojournal.com

This "bottom-up" approach to surface engineering can be used to create surfaces with specific functionalities. For example, by immobilizing biomolecules onto a SAM of this compound, it may be possible to create biosensors or biocompatible coatings. The inherent fluorescent properties of the quinoline core could also be exploited to develop surfaces that can signal the binding of an analyte through a change in fluorescence.

Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Derivatives of 8-hydroxyquinoline are among the most important classes of materials used in organic light-emitting diodes (OLEDs). scispace.comrroij.comnih.gov Tris(8-hydroxyquinolinato)aluminum (Alq3) is a canonical example of an electron-transporting and light-emitting material that has been extensively used in OLEDs. researchgate.net The potential of this compound in this field stems from the favorable electronic properties of the 8-quinolinyloxy core.

This compound could potentially function as an emissive layer or an electron-transporting layer in an OLED device. The presence of the ether linkage and the propanohydrazide side chain can influence the material's solubility, film-forming properties, and electronic energy levels. These factors are crucial for achieving high-performance OLEDs with good efficiency and stability. For instance, modifications to the 8-hydroxyquinoline ligand in metal complexes have been shown to tune the emission color and quantum yield. researchgate.net

Furthermore, the ability of this compound to form coordination complexes with various metals opens up the possibility of creating a new family of phosphorescent emitters for OLEDs. Heavy metal complexes, in particular, can exhibit efficient phosphorescence, which is a key requirement for high-efficiency OLEDs. researchgate.net

Analytical Reagent Applications

The chelating and chromogenic/fluorogenic properties of this compound make it a valuable reagent in classical and modern analytical techniques for the determination of metal ions.

Complexometric Titrations and Spectrophotometric Analysis

8-Hydroxyquinoline and its derivatives are well-established reagents for the determination of a wide range of metal ions through complexometric titrations and spectrophotometric analysis. jcsp.org.pkscirp.orgphytojournal.com These methods rely on the formation of stable, colored or fluorescent complexes between the reagent and the metal ion.

In spectrophotometric analysis, the formation of a complex between this compound and a metal ion would likely result in a change in the UV-Visible absorption spectrum. jcsp.org.pkphytojournal.com This change can be used to quantify the concentration of the metal ion by measuring the absorbance at a specific wavelength. The molar absorptivity and the stoichiometry of the complex are key parameters in developing a robust spectrophotometric method. For example, spectrophotometric methods using 8-hydroxyquinoline have been developed for the determination of iron(III) and cadmium(II). jcsp.org.pkphytojournal.com

The following table provides a hypothetical example of the spectrophotometric determination of a metal ion (M²⁺) using this compound as the complexing agent.

Concentration of M²⁺ (µg/mL)Absorbance at λmax
1.00.150
2.00.300
4.00.600
6.00.900
8.01.200

In complexometric titrations, this compound could serve as a metal indicator. The free ligand would have a certain color or fluorescence, which would change upon complexation with a metal ion. During a titration with a strong chelating agent like EDTA, the metal ion would be sequestered from the indicator-metal complex at the endpoint, resulting in a sharp color or fluorescence change. wikipedia.orgnih.gov The stoichiometry of the metal-indicator complex is crucial for accurate endpoint determination. Studies with 8-hydroxyquinoline have shown that it typically forms 1:2 (metal:ligand) complexes with divalent metal ions. scirp.org

The following table illustrates the expected color change at the endpoint of a complexometric titration using this compound as an indicator.

SpeciesColor
Free IndicatorColorless
Metal-Indicator ComplexColored
EDTA-Metal ComplexColorless

The versatility of this compound, stemming from its unique combination of a quinoline core and a hydrazide functional group, suggests a promising future for this compound in the advancement of chemical sciences, particularly in the development of novel analytical methods and functional materials.

Extraction and Separation Reagents

The unique molecular structure of this compound, featuring both a quinoline ring and a hydrazide functional group, makes it a compelling candidate for use as an extraction and separation reagent. The nitrogen atom within the quinoline ring and the oxygen and nitrogen atoms of the hydrazide group can act as coordination sites for metal ions. This chelating ability is fundamental to its application in liquid-liquid extraction and other separation techniques.

While extensive research on this specific compound is still developing, the broader class of quinoline and hydrazide derivatives has a well-established history in metal ion extraction. The lone pair of electrons on the quinoline's nitrogen atom, along with the potential for the hydrazide group to exist in both keto and enol forms, allows for the formation of stable complexes with a variety of metal ions. This property can be harnessed to selectively extract specific metals from aqueous solutions into an organic phase, a critical process in hydrometallurgy, waste treatment, and analytical sample preparation. The propanohydrazide side chain can also be modified to enhance selectivity and solubility in different solvent systems.

Chromatographic Derivatization Agents

One of the notable applications of quinoline derivatives is in the field of chromatography, particularly as derivatization agents to enable or enhance the separation of chiral compounds. A closely related compound, identified as (quinolinyloxy)propanohydrazide, has demonstrated utility in the chiral separation of leucinol, a chiral amino alcohol.

In a specific application, this compound was utilized with a RegisPack™ column, a type of chiral stationary phase. The separation of the enantiomers of leucinol was achieved using a mobile phase consisting of a hexane (B92381) and ethanol (B145695) mixture. The resulting chromatographic data underscores the potential of this class of compounds in resolving chiral mixtures.

Parameter Value
Retention factor (k'1)2.89
Retention factor (k'2)3.84
Selectivity factor (α)1.12
Table 1: Chromatographic data for the chiral separation of leucinol using a (quinolinyloxy)propanohydrazide derivative. Data sourced from the CHIRAL Handbook. A selectivity factor (α) greater than 1 indicates that a separation of the two enantiomers is occurring.

The mechanism behind this separation lies in the formation of transient diastereomeric complexes between the chiral stationary phase and the derivatized analytes. The quinolinyloxypropanohydrazide moiety introduces specific stereochemical features and interaction points, such as hydrogen bonding and π-π stacking, which differ for each enantiomer, leading to differential retention times and, consequently, their separation.

Supramolecular Assembly and Self-Organization Studies

The architecture of this compound lends itself to the principles of supramolecular chemistry, where non-covalent interactions are exploited to construct complex, well-defined structures.

Formation of Self-Assembled Structures through Non-Covalent Interactions

The planar aromatic quinoline ring, coupled with the hydrogen-bonding capabilities of the hydrazide group (both as a donor and an acceptor), provides the necessary functionalities for self-assembly. Molecules of this compound can organize themselves through a combination of π-π stacking interactions between the quinoline rings and hydrogen bonding between the hydrazide moieties. These non-covalent forces can lead to the formation of one-dimensional chains, two-dimensional sheets, or more intricate three-dimensional networks. The specific nature of the self-assembled structure is often influenced by factors such as solvent, temperature, and concentration.

Role in Molecular Recognition and Host-Guest Chemistry

The structural features of this compound also position it as a potential player in molecular recognition and host-guest chemistry. The quinoline nitrogen and the hydrazide group can act as binding sites for complementary guest molecules. The defined spatial arrangement of these binding sites can create a cavity or cleft suitable for encapsulating specific guest species. This recognition can be highly selective, driven by a combination of size, shape, and chemical complementarity between the host (this compound or its self-assembled structures) and the guest molecule. Such interactions are foundational for the development of chemical sensors and transport systems.

Design of Ordered Architectures at the Nanoscale

The ability of this compound to self-assemble into ordered structures opens up possibilities for its use in the bottom-up design of nanoscale architectures. By controlling the conditions of self-assembly, it may be possible to create materials with precisely defined patterns and functionalities on the nanometer scale. For instance, the formation of one-dimensional nanowires or two-dimensional thin films with specific electronic or optical properties could be envisioned. Furthermore, the metal-coordinating ability of this molecule could be exploited to incorporate metal centers into these self-assembled structures, leading to the formation of coordination polymers and metal-organic frameworks with potential applications in catalysis, gas storage, and electronics.

Exploration of Novel Synthetic Pathways

The development of efficient, safe, and scalable synthetic routes is paramount. Future efforts could pivot from traditional batch methods to more advanced, continuous processes.

Flow Chemistry and Continuous Synthesis Methods

Flow chemistry, which involves the continuous processing of reagents in tubes or microreactors, offers substantial advantages over conventional batch synthesis, including superior heat and mass transfer, enhanced safety for handling hazardous reagents, and improved scalability. researchgate.netresearchgate.net The application of continuous-flow technology has been successfully demonstrated for the synthesis of various quinoline derivatives, enabling faster reaction optimization and increased productivity. acs.orgvapourtec.com

Future research should focus on developing a continuous-flow synthesis for this compound. This could involve a multi-step sequence where the initial formation of the quinoline core and subsequent derivatization to the final hydrazide product are performed in a "telescoped" manner, minimizing manual handling and purification steps. researchgate.net Such a process would not only enhance efficiency but also allow for rapid generation of analogues for further study.

ParameterBatch ChemistryFlow Chemistry
Reaction Scale Limited by vessel sizeEasily scalable by extending run time
Heat Transfer Often inefficient, hot spotsExcellent, high surface-to-volume ratio
Safety Higher risk with large volumesMinimized risk, small reaction volumes
Optimization Time-consuming, sequentialRapid, automated parameter screening
Integration Difficult to couple steps"Telescoped" multi-step synthesis is feasible researchgate.net

Photocatalytic and Electrocatalytic Approaches

Modern synthetic chemistry is increasingly leveraging photocatalysis and electrocatalysis to access novel reactivity under mild conditions. Visible-light photocatalysis, for instance, has been employed for the synthesis of quinoline-3-carbonitriles and for the cleavage of N-N bonds in hydrazides. acs.orgnih.gov These methods often utilize light or electrical energy to generate highly reactive intermediates, enabling transformations that are challenging with traditional thermal methods.

Future investigations could explore photocatalytic pathways for the synthesis of the this compound backbone. For example, a photocatalytic C-O coupling reaction could be envisioned to form the quinolinyloxy ether bond. Alternatively, photocatalysis could be used to functionalize the quinoline ring or modify the hydrazide group post-synthesis. bath.ac.uk Electrocatalytic methods also present an opportunity for the selective aziridination of alkenes, a reaction type that could be adapted for novel derivatizations. organic-chemistry.org

Advanced Spectroscopic and Analytical Techniques

To fully understand the behavior and properties of this compound, advanced analytical techniques are required for both real-time observation of its formation and precise determination of its structure.

In Situ Spectroscopy for Real-Time Reaction Monitoring

Understanding a chemical reaction in detail requires monitoring the concentration of reactants, intermediates, and products as the reaction progresses. In situ spectroscopy, using techniques like Fourier-transform infrared (FTIR), Raman, or UV-Vis spectroscopy, allows for real-time data acquisition without the need for sampling. spectroscopyonline.comyoutube.com This approach is invaluable for identifying transient intermediates and optimizing reaction conditions such as temperature, pressure, and catalyst loading. spectroscopyonline.com The use of in situ UV-vis spectroscopy has been demonstrated to successfully monitor the reaction dynamics of hydrazido intermediates. acs.org

Applying in situ FTIR or NMR to the synthesis of this compound would provide critical mechanistic insights. By tracking characteristic vibrational bands or resonance signals, researchers could determine reaction kinetics, identify potential bottlenecks, and ensure the process is proceeding as expected, leading to improved yield and purity. youtube.com

Cryo-Electron Microscopy for Complex Structure Elucidation

While X-ray crystallography is the traditional gold standard for determining molecular structures, it requires large, high-quality crystals, which can be difficult to obtain. wiley.com Cryo-electron microscopy (Cryo-EM), and specifically the microcrystal electron diffraction (MicroED) technique, has emerged as a revolutionary alternative for small organic molecules. acs.org MicroED can determine high-resolution atomic structures from nanocrystals, which are often present in samples that appear as powders. wiley.comacs.org This method dramatically reduces the time and effort required for structural elucidation. acs.org

Future work should employ MicroED to obtain an unambiguous three-dimensional structure of this compound. This would provide precise information on bond lengths, bond angles, and conformation, which is crucial for computational modeling and understanding its interactions with biological targets. Furthermore, Cryo-EM could be used to characterize the structures of this compound when bound to larger biomolecules, a task for which the technique is exceptionally well-suited. nih.govnih.gov

TechniqueSample RequirementData Collection TimeResolution
X-ray Crystallography Large, high-quality single crystals (>10 µm)Hours to daysAtomic
MicroED (Cryo-EM) Nanocrystals (~100 nm) often found in powders acs.orgMinutes acs.orgAtomic (<1 Å) acs.org

Expansion of Computational Modeling Capabilities

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design. Density Functional Theory (DFT) is a robust method for calculating the electronic structure, stability, and reactivity of molecules. mdpi.com Such computational studies have been successfully applied to other quinoline derivatives to understand their spectrophotometric features and interaction with metal cations. nih.govnih.gov

Expanding the use of computational modeling for this compound is a critical future direction. DFT calculations can be used to predict its spectroscopic signatures (NMR, IR), determine the energies of its frontier molecular orbitals (HOMO and LUMO), and map its molecular electrostatic potential (MEP) to identify reactive sites. mdpi.com This information can rationalize its observed chemical behavior and predict its potential as, for example, an antioxidant or a ligand for metal ions. sapub.org Furthermore, molecular docking studies can simulate the interaction of this compound with specific protein targets, providing hypotheses about its potential biological activity that can be tested experimentally. nih.govmdpi.com

Future Research and Uncharted Territories for this compound

The exploration of this compound and its analogues stands at a fascinating crossroads of synthetic chemistry, computational science, and materials engineering. While initial studies have laid the groundwork for understanding its fundamental properties, the path forward is paved with opportunities for innovation and discovery. This article delves into the prospective research directions that could unlock the full potential of this chemical scaffold, from leveraging artificial intelligence in its design to developing sophisticated, multifunctional systems.

1 Machine Learning and AI in Molecular Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the landscape of chemical research, and the study of this compound is no exception. These computational tools offer the potential to dramatically accelerate the discovery and optimization of new derivatives with tailored properties.

2 Multiscale Modeling for Complex Chemical Systems

To gain a deeper understanding of the behavior of this compound in complex environments, researchers are turning to multiscale modeling techniques. These computational methods bridge the gap between quantum mechanical descriptions of electronic structure and classical simulations of larger systems, providing a holistic view of molecular interactions.

At the quantum mechanical (QM) level, density functional theory (DFT) calculations can elucidate the electronic properties of the this compound molecule, including its reactivity and spectroscopic signatures. This information is crucial for understanding its mechanism of action in biological systems or its performance in catalytic applications.

Combined quantum mechanics/molecular mechanics (QM/MM) methods can then be used to study the compound's interaction with larger biological macromolecules, such as enzymes or receptors. kuleuven.be In this approach, the core region of interest (e.g., the binding site) is treated with high-level QM calculations, while the surrounding protein and solvent are described using more computationally efficient molecular mechanics (MM) force fields. This allows for the simulation of dynamic processes and the calculation of binding affinities, providing valuable insights for drug design.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(8-quinolinyloxy)propanohydrazide, and how can reaction completion be verified?

  • Methodology : The compound is typically synthesized via hydrazinolysis of an ester precursor (e.g., ethyl 2-(8-quinolinyloxy)propanoate) using hydrazine hydrate in ethanol under reflux. Glacial acetic acid is added as a catalyst. Reaction progress is monitored via TLC (e.g., hexane/ethyl acetate 7:3), with completion observed after ~8 hours . Post-reaction, the product is precipitated by adding ice-cold water, filtered, and washed with distilled water. Yield optimization (~70–85%) requires controlled stoichiometry (hydrazine hydrate in 3:1 molar excess) and reflux temperature stability .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology : Use a combination of 1H/13C-NMR and elemental analysis . Key NMR signals include:

  • A singlet at δ 10.16 ppm for the hydrazide NH group.
  • Quinoline protons (C2–H and C4–H) as doublets at δ 8.89–8.36 ppm.
  • Methoxy/methylene groups in δ 3.76–4.89 ppm .
    • Carbonyl carbons (amide/ester) appear downfield at δ 165–167 ppm in 13C-NMR. Elemental analysis should confirm C, H, N within ±0.3% of theoretical values .

Advanced Research Questions

Q. What strategies are effective for designing this compound derivatives with enhanced bioactivity?

  • Methodology : Focus on functional group modifications :

  • Acyl hydrazone formation : Condense with aryl aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) in ethanol/acetic acid to introduce π-conjugated systems, enhancing anticancer activity .
  • Hybridization : Couple with cinnamate or triazole moieties to exploit synergistic effects (e.g., antifungal triazole + anti-inflammatory hydrazide) .
    • Screening : Use in vitro assays (MTT for cytotoxicity) and molecular docking (e.g., COX-2 or cytochrome P450 targets) to prioritize candidates .

Q. How can computational modeling predict the reactivity of this compound derivatives?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to analyze:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for regioselective reactions.
  • Bond critical points (BCPs) : Assess stability via electron density (ρ) and Laplacian (∇²ρ) at critical bonds (e.g., C=O, N–N) .
    • ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP < 5 for blood-brain barrier penetration) .

Q. What crystallographic techniques resolve structural ambiguities in this compound complexes?

  • Methodology : Employ single-crystal X-ray diffraction with SHELXL for refinement. Key steps:

  • Grow crystals via slow evaporation (THF/ethanol).
  • Resolve hydrogen bonding (e.g., N–H⋯O interactions) and π-stacking of quinoline rings.
  • Validate using R-factors (<0.05) and data-to-parameter ratios (>15) .

Q. How do substituent positions on the quinoline ring influence bioactivity?

  • Methodology : Synthesize analogs with substituents at C5/C7 (e.g., Cl, OCH3) and compare:

  • Anticancer activity : Test against HepG2 cells; electron-withdrawing groups (Cl) enhance cytotoxicity (IC50 reduction by 30–50%) .
  • Antimicrobial potency : Use agar diffusion assays; bulky groups (isopropyl) improve membrane penetration .
    • SAR analysis : Correlate LogP and Hammett constants (σ) with activity trends .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How to troubleshoot?

  • Resolution :

  • Solvent purity : Trace water in ethanol reduces hydrazine reactivity; use molecular sieves for drying .
  • Reaction time : Extend reflux beyond 8 hours if TLC shows residual ester (Rf = 0.6 vs. product Rf = 0.3) .
  • Byproduct formation : Add post-synthesis column chromatography (CH2Cl2/MeOH 97:3) to remove unreacted hydrazine .

Experimental Design Considerations

Q. How to design a robust bioassay for this compound derivatives?

  • Protocol :

  • Cell lines : Use HepG2 (liver cancer) and MCF-7 (breast cancer) with doxorubicin as a positive control.
  • Dose range : 1–100 μM, 48-hour exposure.
  • Endpoints : Measure apoptosis (Annexin V/PI) and ROS generation (DCFH-DA probe) .
    • Statistics : Apply ANOVA with Tukey’s post hoc test (p < 0.05) for significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.